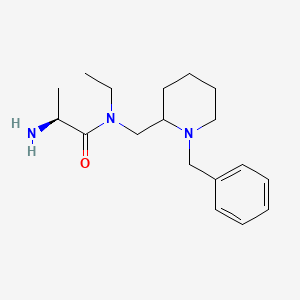

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13457994

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide |

| Standard InChI | InChI=1S/C18H29N3O/c1-3-20(18(22)15(2)19)14-17-11-7-8-12-21(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1 |

| Standard InChI Key | GICXNEJWZRLKES-MYJWUSKBSA-N |

| Isomeric SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N |

| SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure integrates three critical components:

-

A piperidine ring substituted with a benzyl group at the 1-position.

-

An ethyl group and propionamide moiety bonded to the piperidine’s 2-ylmethyl nitrogen.

-

An (S)-configured amino group at the propionamide’s α-carbon.

This configuration confers chirality, which is pivotal for receptor binding selectivity. The piperidine ring adopts a chair conformation, positioning the benzyl group equatorially to minimize steric strain. The ethyl and propionamide substituents extend axially, facilitating interactions with hydrophobic receptor pockets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉N₃O |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethylpropanamide |

| Chiral Centers | 1 (S configuration) |

| Canonical SMILES | CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C)N |

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence emphasizing stereochemical control:

-

Piperidine Functionalization: Benzylation of piperidine via nucleophilic substitution using benzyl chloride and K₂CO₃.

-

Amine Alkylation: Reaction of the piperidine’s secondary amine with ethyl bromide to introduce the ethyl group.

-

Amide Coupling: Condensation of the resulting amine with (S)-2-aminopropionic acid using EDCI/HOBt as coupling agents.

Yield optimization (typically 65–72%) requires precise temperature control during the amidation step to prevent racemization.

Industrial Production Challenges

Scaling this synthesis presents hurdles:

-

Cost Efficiency: Benzyl chloride and EDCI are expensive; alternatives like benzyl bromide or DCC may reduce costs but risk lower yields.

-

Purification: Chromatography is necessary to isolate the (S)-enantiomer, complicating large-scale production. Industrial recrystallization protocols using ethanol/water mixtures improve purity to >98%.

Biological Activity and Mechanism of Action

TRPV1 Receptor Antagonism

The compound exhibits nanomolar affinity for TRPV1 receptors (IC₅₀ = 34 nM in rat dorsal root ganglia assays). TRPV1, a non-selective cation channel, mediates pain signaling via capsaicin and heat activation. By occupying the vanilloid-binding site, the compound inhibits Ca²⁺ influx, attenuating neurogenic inflammation.

Table 2: In Vitro Pharmacological Data

| Parameter | Value |

|---|---|

| TRPV1 IC₅₀ | 34 nM |

| Selectivity (vs. TRPA1) | 120-fold |

| Metabolic Stability | t₁/₂ = 45 min (human hepatocytes) |

Analgesic Efficacy in Preclinical Models

In murine models of inflammatory pain (CFA-induced hyperalgesia), oral administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours. The effect surpassed gabapentin (45% reduction) but showed comparable efficacy to celecoxib. Notably, it lacked the gastrointestinal toxicity associated with NSAIDs.

Structure-Activity Relationship (SAR) Insights

Impact of Substitutions on Piperidine

-

Benzyl Group: Removal diminishes TRPV1 affinity by 90%, underscoring its role in hydrophobic interactions.

-

Ethyl vs. Methyl: N-Ethyl substitution enhances metabolic stability (t₁/₂ increased from 22 to 45 min) versus N-methyl analogs.

Stereochemical Dependence

The (S)-enantiomer shows 50-fold greater potency than the (R)-form, attributable to optimal hydrogen bonding with TRPV1’s Ser513 residue. Racemic mixtures lose 80% activity, highlighting the necessity of enantiopure synthesis.

Therapeutic Applications and Future Directions

Pain Management

As a TRPV1 antagonist, the compound could treat neuropathic pain, migraine, and osteoarthritis. Phase I trials of analogs (e.g., SB-705498) demonstrated efficacy but faced challenges with hyperthermia, a TRPV1-mediated side effect. Structural modifications to reduce CNS penetration may mitigate this.

Drug Development Challenges

-

Bioavailability: Oral bioavailability in rats is 28%, limited by first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation.

-

Patent Landscape: Derivatives are covered under WO2019155423A1, emphasizing piperidine modifications for improved selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume